1-Azoxypropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

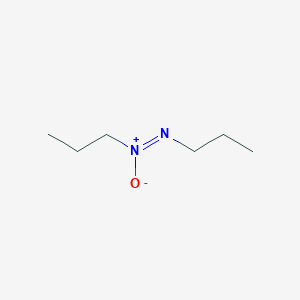

1-Azoxypropane, also known as Azoxypropane or AOP, is a colorless, odorless, and stable liquid compound that is widely used in scientific research applications. It is a member of the azoxy group of compounds and has the chemical formula C3H7N2O.

Mechanism of Action

The mechanism of action of 1-1-Azoxypropane involves the formation of free radicals through the homolytic cleavage of the N-N bond in the molecule. These free radicals can then initiate polymerization reactions or react with other molecules to form new compounds.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of 1-1-Azoxypropane. However, studies have shown that it can cause liver damage and increase the risk of cancer in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 1-1-Azoxypropane in lab experiments is its stability and ease of handling. It is also relatively inexpensive compared to other radical initiators. However, its use is limited by its potential toxicity and the lack of information on its biochemical and physiological effects.

Future Directions

Future research on 1-1-Azoxypropane could focus on its potential applications in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. There is also a need for more studies on its toxicity and potential health effects, especially in humans. Additionally, the development of new and safer radical initiators could be explored to replace 1-1-Azoxypropane in lab experiments.

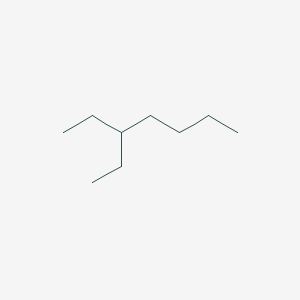

Synthesis Methods

The synthesis of 1-1-Azoxypropane involves the reaction between 2-nitropropane and sodium hypophosphite in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including reduction and oxidation, to form the final product.

Scientific Research Applications

1-1-Azoxypropane is used in various scientific research applications, including as a radical initiator in polymerization reactions, as a crosslinking agent in the production of polyurethane foams, and as a stabilizer for vinyl polymers. It is also used in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes.

properties

CAS RN |

17697-55-1 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

oxido-propyl-propyliminoazanium |

InChI |

InChI=1S/C6H14N2O/c1-3-5-7-8(9)6-4-2/h3-6H2,1-2H3 |

InChI Key |

NOLAXNLVEYHWHM-UHFFFAOYSA-N |

SMILES |

CCCN=[N+](CCC)[O-] |

Canonical SMILES |

CCCN=[N+](CCC)[O-] |

Other CAS RN |

17697-55-1 |

synonyms |

1-azoxypropane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)

![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)